N-cyclopropyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine
Overview
Description
“N-cyclopropyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C12H18N4. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a trifluoromethyl group (-CF3), a piperidine ring, and a cyclopropyl group attached to it .
Scientific Research Applications
Discovery of GPR119 Agonists
A novel series of N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives was discovered, contributing to advancements in G protein-coupled receptor 119 (GPR119) agonists. This compound demonstrated improved agonist activity and a favorable profile for inhibiting the human ether-à-go-go-related gene (hERG), showing potential in diabetes treatment due to its effect on insulin secretion and plasma glucose levels in a diabetic animal model (Kubo et al., 2021).
Antibacterial Activity
A study reported the synthesis of N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives with significant antibacterial activity, marking its potential in addressing bacterial infections (Merugu, Ramesh, & Sreenivasulu, 2010).
Anti-angiogenic and DNA Cleavage Studies
Compounds similar to N-cyclopropyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine showed significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents. These activities are crucial for developing new therapeutic approaches in cancer treatment (Kambappa et al., 2017).
Antimicrobial Activity of Tricyclic Compounds
Synthesized compounds related to the chemical structure showed notable antimicrobial activities, implying its application in addressing both bacterial and fungal infections (Mittal, Sarode, & Vidyasagar, 2011).
Asymmetric Bond Formations in Synthesis
The compound played a role in studies focusing on asymmetric carbon-carbon bond formations, particularly in the synthesis of substituted piperidines, pyrrolidines, and pyrimidinones. These findings are significant for organic chemistry and pharmaceutical synthesis (Johnson et al., 2002).
Synthesis of Novel Pyrimidin-4-amine Derivatives
Research has been conducted on the synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst, showcasing the compound's role in advancing synthetic chemistry methods (El-Deeb, Ryu, & Lee, 2008).
Properties
IUPAC Name |
N-cyclopropyl-N-piperidin-4-yl-6-(trifluoromethyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N4/c14-13(15,16)11-7-12(19-8-18-11)20(9-1-2-9)10-3-5-17-6-4-10/h7-10,17H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCNSVLURCRXNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCNCC2)C3=NC=NC(=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001159341 | |
Record name | 4-Pyrimidinamine, N-cyclopropyl-N-4-piperidinyl-6-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001159341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2097937-39-6 | |
Record name | 4-Pyrimidinamine, N-cyclopropyl-N-4-piperidinyl-6-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2097937-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyrimidinamine, N-cyclopropyl-N-4-piperidinyl-6-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001159341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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